molecular formula C10H8BrNO3S B11990228 3(2H)-Benzothiazolecarboxylic acid, 6-bromo-2-oxo-, ethyl ester CAS No. 89780-84-7

3(2H)-Benzothiazolecarboxylic acid, 6-bromo-2-oxo-, ethyl ester

Cat. No.: B11990228
CAS No.: 89780-84-7
M. Wt: 302.15 g/mol
InChI Key: WGHSBITZWYYFFB-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-oxo-1,3-benzothiazole-3(2H)-carboxylate is an organic compound belonging to the benzothiazole family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position of the benzothiazole ring. It is commonly used in various chemical and pharmaceutical applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-2-oxo-1,3-benzothiazole-3(2H)-carboxylate typically involves the bromination of 2-oxo-1,3-benzothiazole followed by esterification. A common synthetic route is as follows:

    Bromination: 2-oxo-1,3-benzothiazole is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 6th position.

    Esterification: The brominated product is then reacted with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of Ethyl 6-bromo-2-oxo-1,3-benzothiazole-3(2H)-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-2-oxo-1,3-benzothiazole-3(2H)-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran or ethanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide at reflux temperatures.

Major Products:

  • Substituted benzothiazoles (e.g., amino, thio, or alkoxy derivatives).
  • Reduced benzothiazoles (e.g., hydroxyl derivatives).
  • Carboxylic acids (from ester hydrolysis).

Scientific Research Applications

Ethyl 6-bromo-2-oxo-1,3-benzothiazole-3(2H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-oxo-1,3-benzothiazole-3(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells through various pathways.

Comparison with Similar Compounds

Ethyl 6-bromo-2-oxo-1,3-benzothiazole-3(2H)-carboxylate can be compared with other benzothiazole derivatives:

    Ethyl 2-oxo-1,3-benzothiazole-3(2H)-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-Bromo-2-oxo-1,3-benzothiazole: Lacks the ethyl ester group, affecting its solubility and chemical properties.

    2-Amino-6-bromo-1,3-benzothiazole: Contains an amino group instead of the oxo group, leading to different chemical and biological behaviors.

Ethyl 6-bromo-2-oxo-1,3-benzothiazole-3(2H)-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester

Properties

CAS No.

89780-84-7

Molecular Formula

C10H8BrNO3S

Molecular Weight

302.15 g/mol

IUPAC Name

ethyl 6-bromo-2-oxo-1,3-benzothiazole-3-carboxylate

InChI

InChI=1S/C10H8BrNO3S/c1-2-15-9(13)12-7-4-3-6(11)5-8(7)16-10(12)14/h3-5H,2H2,1H3

InChI Key

WGHSBITZWYYFFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C=C(C=C2)Br)SC1=O

Origin of Product

United States

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